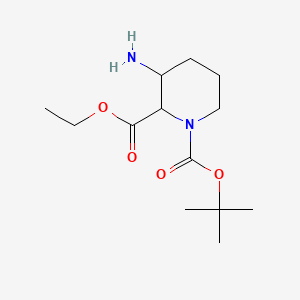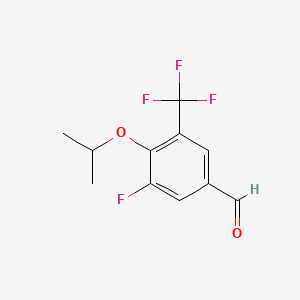
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with a trifluoromethyl group and an isopropoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common approach is the halogenation of the corresponding benzene derivative followed by the introduction of the isopropoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound's unique properties can be utilized in biological studies, such as probing enzyme mechanisms or studying the effects of fluorinated molecules on biological systems.
Medicine: 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde may have potential applications in drug discovery and development. Its ability to interact with various biological targets can lead to the creation of new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
4-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde
3-Fluoro-4-(trifluoromethyl)benzaldehyde
3-Fluoro-4-isopropoxybenzaldehyde
Uniqueness: 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde stands out due to its combination of fluorine, isopropoxy, and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H10F4O2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
3-fluoro-4-propan-2-yloxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C11H10F4O2/c1-6(2)17-10-8(11(13,14)15)3-7(5-16)4-9(10)12/h3-6H,1-2H3 |
Clé InChI |
LIMACIRNLOYXFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1F)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


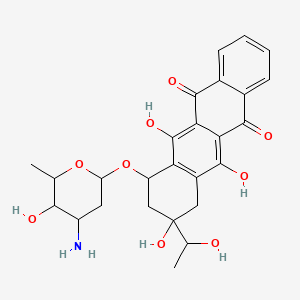

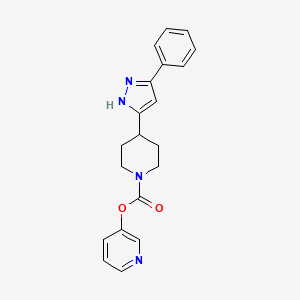


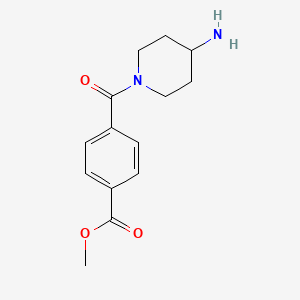

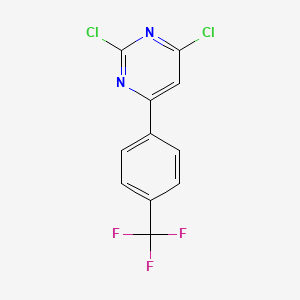
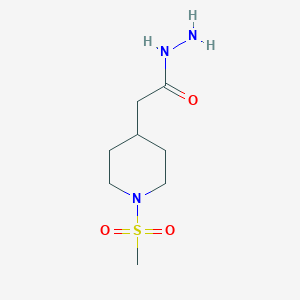
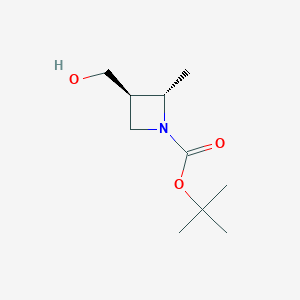
![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)


